molecular formula C5H6N2O2 B138944 2-Methyl-1H-imidazole-4-carboxylic acid CAS No. 1457-58-5

2-Methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B138944
CAS No.: 1457-58-5
M. Wt: 126.11 g/mol
InChI Key: DTUIYOVMTFYCBZ-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the second position and a carboxylic acid group at the fourth position. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs scalable methods such as the cyclization of amido-nitriles due to its efficiency and compatibility with various functional groups.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Corresponding imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-1H-imidazole-4-carboxylic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    4-Imidazolecarboxylic acid: Similar structure but lacks the methyl group at the second position.

    2-Methylimidazole: Lacks the carboxylic acid group at the fourth position.

    1H-Imidazole-4-carboxylic acid: Similar structure but lacks the methyl group at the second position.

Uniqueness: 2-Methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-6-2-4(7-3)5(8)9/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUIYOVMTFYCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163141
Record name 2-Methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457-58-5
Record name 2-Methyl-1H-imidazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1457-58-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-imidazole-4-carboxylic acid
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Record name 1457-58-5
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Record name 2-Methyl-1H-imidazole-4-carboxylic acid
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Record name 2-methyl-1H-imidazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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